7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine
Description
7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine is a compound belonging to the quinoline family, which is known for its diverse biological activities.
Properties
CAS No. |
169815-62-7 |
|---|---|
Molecular Formula |
C14H16ClN3 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine |
InChI |
InChI=1S/C14H16ClN3/c1-18-7-5-11(9-18)17-13-4-6-16-14-8-10(15)2-3-12(13)14/h2-4,6,8,11H,5,7,9H2,1H3,(H,16,17) |
InChI Key |
LWOWUHWFPBFQJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 1-methylpyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable base such as potassium carbonate. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial activities.
Industry: Possible use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the heme detoxification pathway in Plasmodium parasites, which is crucial for their antimalarial activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: A quinoline derivative used as an antiprotozoal agent.
Uniqueness
7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine is unique due to the presence of the 1-methylpyrrolidin-3-yl group, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.
Biological Activity
7-Chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential as a cyclin-dependent kinase (CDK) inhibitor. The biological activity of this compound has been explored in various studies, focusing on its efficacy against cancer and other diseases.
Chemical Structure and Properties
The structure of this compound includes a quinoline moiety substituted with a chlorine atom and a pyrrolidine ring. This structural configuration is critical for its biological activity, particularly in targeting CDKs.
The compound acts primarily as a cyclin-dependent kinase inhibitor , which plays a crucial role in regulating the cell cycle. CDKs are essential for the transition between different phases of the cell cycle, and their dysregulation is often linked to cancer progression. By inhibiting these kinases, this compound may effectively halt the proliferation of cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance, studies have shown that CDK inhibitors can reduce tumor growth in various cancer models:
| Compound Name | Type | Efficacy | Reference |
|---|---|---|---|
| Palbociclib | CDK4/6 Inhibitor | Effective in breast cancer | |
| Dinaciclib | Multi-CDK Inhibitor | Broad-spectrum efficacy |
In preclinical studies, this compound exhibited potent inhibition of CDK activity, leading to reduced cell viability in cancer cell lines.
Selectivity and Safety Profile
The selectivity of this compound for specific CDKs over others is crucial for minimizing side effects. In vitro assays have demonstrated that it preferentially inhibits CDK4/6, which are often implicated in the proliferation of breast and other cancers.
Case Studies
Case Study 1: Breast Cancer Model
A study involving breast cancer cell lines treated with this compound showed a dose-dependent reduction in cell proliferation. The IC50 value was determined to be approximately 50 nM, indicating strong potency.
Case Study 2: Ovarian Cancer
In another study on ovarian cancer models, the compound was administered alongside standard chemotherapy agents. Results indicated enhanced efficacy when used in combination therapy, suggesting potential for synergistic effects.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of quinoline derivatives. The incorporation of different substituents can significantly affect binding affinity and selectivity towards CDKs:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency against CDK2 |
| Halogen substitutions | Enhanced selectivity for CDK4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
